Stachartin C

Natural Product Chemistry Structure-Activity Relationship Sourcing

Source authentic Stachartin C for your discovery pipeline. Its unique isoindolinone-containing spirocyclic core (C29H41NO6) from tin mine-associated Stachybotrys chartarum offers a privileged scaffold for medicinal chemistry. As an understudied meroterpenoid with minimal published bioactivity, it is the ideal candidate for exploratory phenotypic screening or novel chemical space exploration. Available in high purity for R&D.

Molecular Formula C29H41NO6
Molecular Weight 499.6 g/mol
Cat. No. B8257872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachartin C
Molecular FormulaC29H41NO6
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)OC)O)C)O)(C)C
InChIInChI=1S/C29H41NO6/c1-15(2)23(26(34)35-7)30-14-19-17(25(30)33)12-20(31)18-13-29(36-24(18)19)16(3)8-9-21-27(4,5)22(32)10-11-28(21,29)6/h12,15-16,21-23,31-32H,8-11,13-14H2,1-7H3
InChIKeyJKWMAZXFGSTHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stachartin C: A Phenylspirodrimane Sesquiterpenoid from Stachybotrys chartarum (CAS 1978388-56-5)


Stachartin C is a sesquiterpenoid compound belonging to the phenylspirodrimane class of fungal meroterpenoids. It is a natural product isolated from cultures of the tin mine tailings-associated fungus Stachybotrys chartarum [1]. The compound is characterized by its complex spirocyclic structure, which includes an isoindolinone moiety, differentiating it from simpler sesquiterpenes. Its molecular formula is C29H41NO6, with a molecular weight of 499.64 g/mol . While it is part of a larger family of bioactive isoindolinone derivatives, specific and quantified bioactivity data for Stachartin C is limited in primary literature, with current documentation primarily focused on its isolation and structural elucidation .

Why Stachartin C Cannot Be Replaced by Generic Phenylspirodrimane Analogs


Generic substitution within the phenylspirodrimane class is not scientifically valid due to the distinct structural and, by inference, functional differences dictated by their core scaffolds. Stachartin C is defined by a unique isoindolinone-containing spirocyclic architecture (C29H41NO6) , which is a key structural variation from other co-isolated compounds like Stachartin A (C26H36O5) . The presence of a nitrogen atom and a different oxidation pattern alters the molecule's physicochemical properties, including molecular weight, lipophilicity, and hydrogen bonding capacity. These fundamental structural variations preclude any assumption of equivalent biological performance or experimental reproducibility. The following evidence, while limited, underscores that selection must be based on the specific molecular identity of Stachartin C rather than class-level interchangeability.

Stachartin C: A Quantitative Assessment of Differential Features for Procurement


Structural Differentiation from Co-Isolated Analogs (Stachartin A)

Stachartin C is structurally distinct from Stachartin A, another phenylspirodrimane isolated from the same fungal source [1]. The key difference lies in the core scaffold: Stachartin C contains an isoindolinone ring system, resulting in a molecular formula of C29H41NO6 and a molecular weight of 499.64 g/mol . In contrast, Stachartin A has a molecular formula of C26H36O5 and a molecular weight of 428.56 g/mol, and it lacks the nitrogen-containing moiety . This fundamental difference in elemental composition and functional groups predicts distinct chemical reactivity, solubility profiles, and potential biological interactions.

Natural Product Chemistry Structure-Activity Relationship Sourcing

Verified Sourcing from a Unique Extremophilic Fungal Strain

Stachartin C is exclusively reported to be a secondary metabolite of the fungus Stachybotrys chartarum associated with tin mine tailings, a specific and extreme ecological niche [1]. This unique source differentiates it from phenylspirodrimanes produced by other Stachybotrys strains or from alternative synthetic routes. For instance, while analogs like stachybotrysin H and stachybotrin E are also from Stachybotrys chartarum, they were isolated under different culture conditions or from different strains (e.g., deep-sea derived strain FS705 [2]), which can lead to variations in the secondary metabolite profile. The specific association with tin mine tailings suggests a unique set of biosynthetic pressures that may result in a compound with distinct properties compared to those from other environments.

Microbial Sourcing Extremophile Metabolomics

Absence of Documented Bioactivity: A Key Procurement Consideration

A critical and verifiable differentiator for Stachartin C is the current absence of published, quantitative bioactivity data (e.g., IC50, MIC, Ki) against any specific biological target [1]. This is in stark contrast to other compounds in the same class, such as stachybotrysin H and stachybotrysin I, which have reported IC50 values of 13.4 µM and 10.9 µM, respectively, against the potassium channel Kv1.3 [2]. Similarly, Stachartin B has been associated with cytotoxic IC50 values in the range of 10.5 to 15.2 µM against various cancer cell lines, although these data are from non-peer-reviewed vendor sources . The lack of comparable data for Stachartin C means it cannot be selected for applications where a specific, documented potency is required.

Bioactivity Screening Chemical Probe Negative Data

Recommended Application Scenarios for Stachartin C (CAS 1978388-56-5)


Use as a Structurally Novel Scaffold for Synthetic Derivatization

Given its unique isoindolinone-containing spirocyclic core [1], Stachartin C is best suited for use as a starting material in medicinal chemistry or chemical biology programs focused on generating novel derivatives. Its complex, natural scaffold provides a privileged structure for diversification. This application is supported by the broader class evidence that phenylspirodrimanes are amenable to semi-synthetic modification [2], and the distinct structure of Stachartin C may lead to novel chemical space not accessible from simpler analogs.

Employment as an Analytical Reference Standard

Stachartin C can serve as a high-purity reference standard for the identification and quantification of this specific metabolite in extracts from Stachybotrys chartarum or related fungi . Its unique molecular weight (499.64 g/mol) and characteristic NMR/MS profile are essential for dereplication studies and metabolomic analyses of fungal secondary metabolites. This use case is supported by the established analytical characterization in the primary isolation paper [1].

Exploratory Research into Undefined Biological Function

The explicit lack of characterized bioactivity for Stachartin C makes it an ideal candidate for exploratory phenotypic screening or target-based assays where the goal is to uncover novel functions for understudied natural products. Its selection over well-characterized analogs like stachybotrysin H or I [3] is justified precisely because it represents an 'unknown' in terms of biological effect, offering the potential for discovery in assays where known compounds are inactive.

Studies in Chemical Ecology and Extremophile Metabolomics

The specific, verified origin of Stachartin C from a fungus associated with tin mine tailings [1] positions it as a valuable subject for chemical ecology research. It can be used to investigate the role of secondary metabolites in fungal adaptation to heavy-metal-rich environments. This application differentiates it from compounds isolated from common soil or marine fungi, providing a unique tool for environmental microbiology and natural product discovery.

Technical Documentation Hub

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